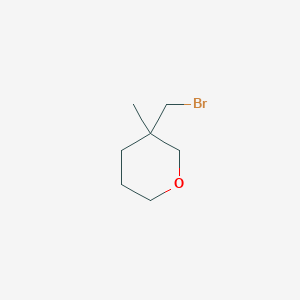

3-(Bromomethyl)-3-methyloxane

Description

Contextualizing Six-Membered Cyclic Ethers (Oxanes/Tetrahydropyrans) in Modern Chemical Research

Six-membered cyclic ethers, known systematically as oxanes and commonly as tetrahydropyrans (THPs), represent a cornerstone of modern chemical research. The tetrahydropyran (B127337) ring is a privileged scaffold, frequently found in a vast array of biologically active natural products, including sugars, complex polyether antibiotics, and potent anticancer agents. researchgate.netrsc.org This prevalence has established the THP core as a critical structural unit in medicinal chemistry and drug discovery. nih.govnih.govacs.org

The significance of the oxane ring extends beyond its presence in nature. Its conformational stability and ability to engage in hydrogen bonding interactions make it a valuable component in the design of therapeutic agents. nih.gov Consequently, the development of synthetic methodologies to construct functionalized tetrahydropyrans is a major focus of contemporary organic synthesis. d-nb.inforsc.orgacs.orgnih.govnih.gov Researchers employ a wide range of strategies, from bioinspired oxa-Michael cyclizations to organocatalytic domino reactions, to access these valuable heterocyclic systems. d-nb.infonih.gov

Table 1: Examples of Natural Products and Marketed Drugs Containing a Tetrahydropyran Scaffold

| Compound | Class | Significance |

|---|---|---|

| Phorboxazole A | Macrolide | Potent cytostatic marine natural product |

| Eribulin (Halaven®) | Macrolide | Anticancer agent used for metastatic breast cancer |

| Canagliflozin (Invokana®) | SGLT2 Inhibitor | Drug for the treatment of type 2 diabetes |

| Tipranavir (Aptivus®) | Protease Inhibitor | Antiretroviral drug for HIV/AIDS treatment |

The Significance of Bromomethyl-Substituted Cyclic Ethers as Synthetic Precursors

The introduction of a bromomethyl group (-CH₂Br) onto a cyclic ether framework creates a highly valuable class of synthetic intermediates. The utility of these compounds stems from the inherent reactivity of the carbon-bromine bond. Bromine is an excellent leaving group, rendering the adjacent carbon atom electrophilic and thus susceptible to attack by a wide range of nucleophiles.

This reactivity enables facile nucleophilic substitution (SN2) reactions, providing a powerful tool for molecular elaboration. libretexts.org By reacting bromomethyl-substituted ethers with different nucleophiles, chemists can readily introduce a variety of important functional groups, such as azides, cyanides, thiols, and amines, or form new carbon-carbon and carbon-oxygen bonds. This versatility makes them key building blocks for constructing more complex and functionally diverse molecules, including pharmaceuticals and advanced materials. acs.orgwho.int The controlled installation of these functional groups is a cornerstone of modern synthetic strategy.

Table 2: Representative Nucleophilic Substitution Reactions of Bromomethyl Ethers

| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group |

|---|---|---|

| Azide (B81097) | Sodium Azide (NaN₃) | R-CH₂-N₃ |

| Cyanide | Sodium Cyanide (NaCN) | R-CH₂-CN |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | R-CH₂-OH |

| Alkoxide | Sodium Methoxide (NaOCH₃) | R-CH₂-OCH₃ |

| Thiolate | Sodium Thiophenoxide (NaSPh) | R-CH₂-SPh |

| Carboxylate | Sodium Acetate (NaOAc) | R-CH₂-OAc |

R represents the cyclic ether scaffold.

Rationale for Investigating the Reactivity and Synthetic Utility of 3-(Bromomethyl)-3-methyloxane

The specific structure of this compound presents a compelling case for its investigation as a synthetic building block. It combines the stable and medicinally relevant oxane core with a reactive bromomethyl handle. The substitution pattern at the C3 position is particularly noteworthy.

The presence of both a methyl and a bromomethyl group at the same carbon atom creates a neopentyl-like arrangement. Neopentyl halides are known to exhibit unique reactivity; they are sterically hindered, which significantly slows the rate of standard SN2 reactions. libretexts.orgstackexchange.comdoubtnut.com This steric hindrance can be exploited to control reaction pathways or may necessitate alternative conditions, such as those favoring SN1-type reactions, which could proceed via rearrangement to form more stable carbocation intermediates. youtube.com

Investigating this compound allows researchers to explore this unique reactivity profile. The key research questions include determining the conditions under which it undergoes substitution, elimination, or ring-opening reactions, and how the oxane ring influences these pathways. Understanding its synthetic behavior would unlock its potential for creating novel molecules with a C3-quaternary center, a structural motif that can impart desirable pharmacological properties by introducing conformational rigidity. The compound therefore stands as a promising, yet underexplored, precursor for accessing new chemical space in drug discovery and materials science. nih.gov

Physicochemical Properties of this compound

Detailed experimental data for this compound is not widely available in the scientific literature. The properties listed below are calculated based on its chemical structure and by analogy to related compounds. nih.govnih.gov

Table 3: Calculated Physicochemical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁BrO |

| Molecular Weight | 179.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | N/A |

| Appearance | Predicted: Colorless to pale yellow liquid |

| Boiling Point | Predicted: Higher than related oxetanes |

| Solubility | Predicted: Soluble in common organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-3-methyloxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-7(5-8)3-2-4-9-6-7/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJMYYWQCAGPSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCOC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromomethyl 3 Methyloxane and Analogous Oxane Systems

Strategies for the Stereocontrolled Construction of the Oxane Ring Framework

The controlled formation of the six-membered oxane ring, particularly with specific stereochemical outcomes, relies on a variety of strategic cyclization reactions. These methods focus on the efficient formation of the key carbon-oxygen bond that defines the heterocyclic system.

Intramolecular Cyclization Reactions for Tetrahydropyran (B127337) Formation

Intramolecular reactions are highly effective for ring formation as the reacting partners are tethered, which entropically favors cyclization over intermolecular processes. youtube.comyoutube.com Several distinct approaches have been developed to leverage this principle for oxane synthesis.

Acid-catalyzed cycloetherification, often involving the intramolecular hydroalkoxylation of hydroxyalkenes, is a direct method for forming the tetrahydropyran ring. Various catalysts, including those based on platinum, lanthanide triflates, and cobalt, can facilitate the addition of a tethered hydroxyl group across a double bond to form the cyclic ether. organic-chemistry.org For instance, the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, can produce tetrahydropyran-4-ol derivatives with high cis-selectivity when catalyzed by phosphomolybdic acid in water. organic-chemistry.org Similarly, intramolecular epoxide ring opening (IERO) of 4,5-epoxy alcohols provides a pathway to either tetrahydrofurans or tetrahydropyrans, with the regioselectivity being a key challenge. nih.gov Nakata demonstrated that styryl epoxides could be converted exclusively to THP products under acidic conditions. nih.gov

Table 1: Catalysts for Intramolecular Hydroalkoxylation of Hydroxyalkenes

| Catalyst System | Substrate Type | Ring Size Formed | Reference |

|---|---|---|---|

| Platinum Complexes | γ- and δ-Hydroxy olefins | 5- and 6-membered | organic-chemistry.org |

| Lanthanide Triflates | Hydroxyalkenes | 5- and 6-membered | organic-chemistry.org |

| Co(salen) Complex | Unactivated Olefins | 5- and 6-membered | organic-chemistry.org |

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the formation of unsaturated rings. wikipedia.org This metal-catalyzed reaction involves the intramolecular metathesis of a diene, forming a cycloalkene and releasing volatile ethylene (B1197577), which drives the reaction to completion. wikipedia.orgorganic-chemistry.org RCM is highly effective for synthesizing a wide range of ring sizes, from 5- to 30-membered rings, and is compatible with numerous functional groups, making it suitable for complex molecule synthesis. wikipedia.orgorganic-chemistry.org The use of modern ruthenium-based catalysts, such as Grubbs catalysts, has broadened the substrate scope and functional group tolerance of RCM, allowing for the construction of oxygen heterocycles like oxanes from appropriately designed acyclic diene precursors. wikipedia.orgorganic-chemistry.org

Table 2: Overview of Ring-Closing Metathesis (RCM)

| Feature | Description |

|---|---|

| Reaction Type | Intramolecular Olefin Metathesis |

| Key Intermediate | Metallacyclobutane wikipedia.orgorganic-chemistry.org |

| Driving Force | Removal of volatile ethylene organic-chemistry.org |

| Common Catalysts | Grubbs' Catalysts (Ruthenium-based) organic-chemistry.org |

| Applicable Ring Sizes | 5- to 30-membered rings, including macrocycles wikipedia.orgorganic-chemistry.org |

| Substrate Scope | Tolerates a wide variety of functional groups, including ethers, alcohols, amides, and esters wikipedia.org |

The formation of the oxane ring via intramolecular nucleophilic substitution is a fundamental and widely applied strategy. This approach involves a molecule containing both a nucleophile (typically a hydroxyl group) and an electrophile (a carbon atom bearing a good leaving group). youtube.com The reaction is often facilitated by a base, which deprotonates the alcohol to form a more potent alkoxide nucleophile. youtube.com This alkoxide then attacks the electrophilic carbon, displacing the leaving group and closing the ring. youtube.com This process can proceed through either an Sₙ1 or Sₙ2 mechanism. youtube.com For example, heating a molecule with a terminal bromo group and a hydroxyl group can induce the loss of the bromide leaving group to form a carbocation, which is then trapped by the internal hydroxyl nucleophile in an Sₙ1-type reaction. youtube.com

A modern and highly stereoselective method for accessing substituted tetrahydropyrans is the reductive cycloetherification of 1,5-diketones. chemrxiv.orgchemrxiv.org This transformation can be catalyzed by simple triarylboranes, utilizing molecular hydrogen as the terminal reductant and producing only water as a byproduct. chemrxiv.orgchemrxiv.orgresearchgate.net This method demonstrates high yields and excellent cis-selectivity for the resulting 2,6-disubstituted THPs. chemrxiv.orgchemrxiv.org Mechanistic studies suggest that the reaction proceeds through the reduction of an oxocarbenium ion intermediate, which is the key stereodetermining step. chemrxiv.orgchemrxiv.org This strategy offers a direct, catalytic, and sustainable route to stereodefined oxacycles and has been applied to the synthesis of pharmaceutically relevant scaffolds. chemrxiv.org

Table 3: Reductive Cycloetherification of a 1,5-Diketone

| Substrate | Catalyst | Reductant | Product | Diastereomeric Ratio (cis:trans) | Yield | Reference |

|---|

Enantioselective and Diastereoselective Synthesis of Substituted Oxanes

Achieving control over stereochemistry is paramount in modern synthetic chemistry. The development of enantioselective and diastereoselective methods for constructing substituted oxanes allows for the synthesis of specific stereoisomers, which is critical for pharmaceutical applications.

Enantioselective Synthesis: Chiral catalysts are often employed to induce enantioselectivity. For example, a bifunctional thiourea (B124793) organocatalyst has been used in an oxa-Michael-Michael cascade reaction to produce highly substituted chiral chromans (a type of benz-annulated oxane) with excellent enantioselectivities (up to >99% ee). researchgate.net Another approach involves an asymmetric 'clip-cycle' reaction, where an intramolecular oxa-Michael cyclization is catalyzed by chiral phosphoric acids to yield spirocyclic THPs with up to 99% enantiomeric excess. whiterose.ac.uk

Diastereoselective Synthesis: Diastereoselectivity is often substrate- or catalyst-controlled. The reductive cycloetherification of diketones mentioned previously is an example of a highly diastereoselective reaction, affording predominantly cis-substituted products. chemrxiv.org Cascade reactions, such as an inter-intramolecular double Michael addition of curcumins to arylidenemalonates, can also lead to highly functionalized cyclohexanones with complete diastereoselectivity, which can be precursors to oxane systems. beilstein-journals.org Similarly, catalyst-controlled divergent synthesis has been used for the diastereoselective desymmetrization of bis(indolyl)-cyclohexadienones to furnish bridged bis(indolyl)-oxanes. nih.gov These methods enable the construction of complex molecules with multiple stereocenters in a single, efficient operation. chemrxiv.orgnih.gov

Methodologies for the Introduction and Derivatization of the Bromomethyl Moiety

Once the oxane scaffold is constructed, the next critical phase is the introduction of the bromomethyl group. This can be achieved through regioselective halogenation of an existing oxane, functional group interconversion, or late-stage functionalization.

Regioselective halogenation involves the selective introduction of a halogen atom at a specific position on the oxane ring. This can be challenging but is often achieved by exploiting the inherent reactivity of the substrate or by using directing groups. Palladium-catalyzed C-H activation has emerged as an efficient method for the regioselective halogenation of complex molecules. nih.gov This strategy often employs a directing group within the molecule to guide the catalyst to a specific C-H bond, allowing for halogenation at a site that might otherwise be unreactive. nih.gov

Another approach involves the use of specific reagent systems that promote regioselectivity. For example, the combination of oxone and sodium halides (NaCl/NaBr) has been used for the regioselective halogenation of 2H-chromenones. dntb.gov.ua The controlled generation of an active halogenating species, [X]⁺, is key to the success of these regioselective processes. researchgate.net

Functional group interconversion (FGI) is a cornerstone of organic synthesis, defined as the process of converting one functional group into another. imperial.ac.ukic.ac.uk The synthesis of a bromomethyl group (-CH2Br) from other functionalities is a common FGI. A primary alcohol (-CH2OH) is the most direct precursor. Standard methods for converting a primary alcohol to the corresponding bromide include treatment with reagents such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). vanderbilt.edu

Carboxylic acids can also be converted to bromomethyl groups. This typically involves a two-step process: reduction of the carboxylic acid to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄), followed by bromination of the resulting alcohol as described above. fiveable.me

Table 3: Common Functional Group Interconversions to Form Alkyl Bromides

| Starting Functional Group | Reagent(s) | Product Functional Group |

|---|---|---|

| Primary Alcohol (-CH₂OH) | PBr₃, pyridine; or PPh₃, CBr₄ | Alkyl Bromide (-CH₂Br) vanderbilt.edu |

| Carboxylic Acid (-COOH) | 1. LiAlH₄ or BH₃; 2. PBr₃ | Alkyl Bromide (-CH₂Br) fiveable.me |

Late-stage functionalization (LSF) is a powerful strategy for introducing functional groups into complex molecules at a late step in the synthesis, avoiding the need for a complete de novo synthesis. nih.gov This approach is particularly valuable in drug discovery for rapidly generating analogues of a lead compound. nih.gov

While direct late-stage bromomethylation is less common, related methylations via C(sp³)-H functionalization have been developed, often merging photocatalysis with nickel-mediated bond formation. nih.gov These methods can be applied to a broad array of saturated heterocycles. nih.gov Conceptually, similar strategies could be envisioned for bromomethylation. More established LSF methods often involve the installation of a versatile functional handle that can then be converted to the desired group. For instance, a late-stage hydroxylation could introduce a primary alcohol, which is then readily converted to the bromomethyl group using the FGI methods discussed previously. The development of new reagents and catalytic systems continues to expand the toolkit for LSF, including the installation of diverse functionalities like the difluoromethyl group, which shares some conceptual challenges with bromomethylation. rsc.org

Convergent and Divergent Synthetic Pathways to Complex Oxane Derivatives

The utility of 3-(bromomethyl)-3-methyloxetane (B152769), an analogue of the target oxane, as a versatile building block is well-documented in synthetic chemistry. chemimpex.com This compound features two key reactive sites: the electrophilic bromomethyl group and the strained four-membered oxetane (B1205548) ring. This dual functionality allows for its strategic use in constructing complex molecular frameworks for pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.com

The primary reactivity of the bromomethyl group involves nucleophilic substitution (SN2) reactions. For instance, 3-azidomethyl-3-methyloxetane (AMMO), an important energetic monomer, is synthesized from 3-hydroxymethyl-3-methyloxetane via tosylation and subsequent substitution with sodium azide (B81097). researchgate.net This highlights a common pathway where the hydroxyl precursor is converted to a better leaving group before displacement.

The oxetane ring itself can participate in ring-opening reactions, expanding the synthetic utility of these building blocks. chemimpex.com This property is particularly valuable in polymer chemistry, where the ring-opening polymerization of monomers like 3-(bromomethyl)-3-methyloxetane can produce functionalized polyethers. chemimpex.comresearchgate.net The strategic choice of which reactive handle to employ first allows for divergent synthetic pathways, where a single building block can give rise to a wide array of structurally distinct products. This versatility makes such compounds indispensable in modern organic synthesis and drug discovery. eurjchem.comrsc.org

Tandem, or cascade, reactions are highly efficient processes in which multiple bond-forming events occur in a single operation without the isolation of intermediates. nih.gov These reactions increase molecular complexity rapidly and are prized for their atom and step economy. whiterose.ac.uknih.gov

Recent advances have demonstrated the power of cascade reactions in constructing complex oxetane-containing systems. In one notable example, an unprecedented addition/substitution cascade was developed for the one-step synthesis of spirooxindole 2,2-disubstituted oxetanes. This reaction proceeds by reacting 3-hydroxyindolinones with phenyl vinyl selenone in aqueous potassium hydroxide (B78521) at room temperature, affording the complex spirocyclic oxetane products in moderate to good yields. beilstein-journals.org

Photochemistry has also enabled powerful cascade transformations. A photochemical triple cascade reaction starting from cyclopentenones and symmetric alkenes was reported to yield previously inaccessible tricyclic 4:4:4 oxetanes. The proposed mechanism involves a sequence of a [2+2] photocycloaddition, a Norrish-type I cleavage, a γ-hydrogen transfer, and a final Paternò–Büchi reaction to form the oxetane ring, showcasing a remarkable increase in complexity in a single step. beilstein-journals.org While many cascade reactions are tailored for specific, complex targets, these examples demonstrate the potential for incorporating oxane and oxetane rings into intricate polycyclic systems with high efficiency. nih.govrsc.org

Innovative Catalytic Systems in the Synthesis of Oxane Derivatives

Catalysis is central to the development of efficient and selective methods for synthesizing heterocyclic compounds. Modern catalysis, including transition metal, photoredox, and metal-free systems, has provided powerful tools for the assembly and functionalization of oxane rings under mild and controlled conditions.

Transition metal catalysis offers a robust platform for the intramolecular cyclization reactions needed to form oxane and other oxygen-containing rings. nih.gov These methods are particularly valuable for constructing medium-sized rings, which are often challenging to access due to unfavorable entropic and enthalpic factors. mdpi.com

Palladium catalysis has been successfully employed for the intramolecular C–O bond formation to create eight- and nine-membered O-heterocycles. In one study, enantiopure γ,δ-allendiols tethered to a β-lactam ring underwent an 8-endo cyclization with total chemo- and regioselectivity. The reaction proceeds via the attack of a primary hydroxyl group onto the terminal allene (B1206475) carbon, demonstrating the precision of palladium catalysis in navigating complex cyclization pathways. mdpi.com

Beyond ring formation, transition metals can catalyze the transformation of existing oxacycles into other valuable heterocycles. For example, 3-amido oxetanes undergo a smooth intramolecular cyclization catalyzed by indium(III) triflate (In(OTf)₃) to form 2-oxazolines. rsc.orgresearchgate.net This process represents a mild and catalytic alternative to traditional, non-catalytic cyclization methods and expands the reactivity profile of oxetanes, allowing for their conversion into other important structural motifs found in natural products and bidentate ligands. rsc.orgresearchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions in Oxacycle Synthesis and Transformation This table is interactive. You can sort and filter the data.

| Catalyst | Reaction Type | Substrate | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / dppf | Intramolecular C-O Cyclization | Azetidinone-tethered allendiol | Azetidinone-fused oxocine | 65 | mdpi.com |

| In(OTf)₃ | Intramolecular Cyclization / Ring-Opening | 3-Amido oxetane | 2-Oxazoline | 86 | rsc.org |

| Sc(OTf)₃ | Intramolecular Cyclization / Ring-Opening | 3-Amido oxetane | 2-Oxazoline | 75 | rsc.org |

Visible light photoredox catalysis has emerged as a powerful technology in organic synthesis, enabling the formation of radical species under exceptionally mild conditions. mdpi.com This strategy has been widely applied to the synthesis of heterocycles, including the formation of cyclic ethers like oxanes and oxetanes. beilstein-journals.orgrsc.org

One prominent approach involves the generation of alkoxy radicals from alcohols, which can then undergo intramolecular C–H functionalization. A mechanistically divergent method uses a hypervalent iodine(III) reagent to generate alkoxy radicals from primary, secondary, and tertiary alcohols under visible light. These radicals can then participate in a 1,5- or 1,6-hydrogen atom transfer (HAT) followed by cyclization to produce tetrahydrofurans and other cyclic ethers. nih.gov This strategy avoids the need for pre-installed leaving groups, a common requirement in traditional Williamson ether synthesis. nih.gov

The direct α-arylation of ethers has also been achieved by merging photoredox-mediated C–H functionalization with a Minisci-type reaction. In this process, transient α-oxyalkyl radicals are generated from widely available ethers via HAT and are subsequently coupled with electron-deficient heteroarenes. rsc.org This mild, visible-light-driven protocol allows for the direct C(sp³)–C(sp²) bond construction at room temperature, converting feedstock ethers into high-value pharmacophores. rsc.org The ability to functionalize the C-H bonds adjacent to the oxygen atom in existing oxane systems opens up new avenues for their elaboration into more complex derivatives.

The development of metal-free catalytic systems is a significant goal in green and sustainable chemistry, aiming to reduce costs and eliminate contamination from residual transition metals. nih.gov Several metal-free strategies have been reported for the synthesis of heterocycles that are directly applicable to the formation of oxacycles. nih.gov

A transition-metal-free, base-catalyzed intramolecular cyclization of 2-ynylphenols has been developed for the efficient synthesis of 2-substituted benzofurans. Using cesium carbonate (Cs₂CO₃) as the catalyst, a variety of 2-aryl and 2-alkyl substituted benzofurans can be obtained in good to excellent yields under mild conditions. rsc.org This type of 5-exo-dig cyclization of a tethered alcohol onto an alkyne is a powerful strategy for C-O bond formation and could be adapted for the synthesis of substituted oxanes from corresponding unsaturated alcohol precursors.

Furthermore, metal-free oxidative cyclization reactions provide another route to oxygen heterocycles. A novel C–H functionalization of enynals using potassium persulfate (K₂S₂O₈) as both an oxygen source and a C–H functionalization agent has been shown to produce α-pyrone derivatives through the formation of two C–O bonds. rsc.org Such oxidative cyclizations represent a growing area of research and hold promise for the direct synthesis of complex oxane derivatives from simple, unfunctionalized precursors. rsc.org

Table 2: Examples of Metal-Free Catalytic Reactions for Oxacycle Synthesis This table is interactive. You can sort and filter the data.

| Catalyst/Reagent | Reaction Type | Substrate | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Cs₂CO₃ | Intramolecular Cyclization | 2-ynylphenol | 2-substituted benzofuran | up to 99 | rsc.org |

| K₂S₂O₈ | Oxidative Cyclization | Enynal | α-pyrone | up to 87 | rsc.org |

| Acetic Acid | 1,3-Dipolar Cycloaddition | Oxazolidin-5-one | Tetracyclic pyrrolidine | N/A | nih.gov |

Mechanistic Investigations and Reactivity Profiles of 3 Bromomethyl 3 Methyloxane

Nucleophilic Substitution Reactions at the Bromomethyl Carbon Center

The C-Br bond in the bromomethyl group is the most reactive site for nucleophilic attack under standard conditions due to the electronegativity of the bromine atom and its ability to function as a good leaving group.

Analysis of SN1 and SN2 Pathways in Bromomethyl-Oxanes

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, proceeding primarily through two distinct mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). savemyexams.com The pathway taken is largely dictated by the structure of the substrate. libretexts.orgyoutube.com

In the case of 3-(Bromomethyl)-3-methyloxane, the electrophilic carbon is part of a primary alkyl bromide (-CH₂Br). This structural feature strongly favors the SN2 mechanism. savemyexams.com The key characteristics of each pathway as they relate to this compound are:

SN2 Pathway : This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com This "backside attack" is preferred for primary substrates because the reaction center is sterically accessible, minimizing hindrance for the incoming nucleophile. youtube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

SN1 Pathway : This pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com For this compound, this would require the formation of a primary carbocation. Primary carbocations are highly unstable and energetically unfavorable, making the SN1 pathway extremely unlikely for this substrate under typical conditions. savemyexams.com The stability of carbocations follows the order: tertiary > secondary > primary. savemyexams.comyoutube.com

Therefore, mechanistic investigations conclude that nucleophilic substitution at the bromomethyl carbon of this compound proceeds almost exclusively via the SN2 pathway.

Stereochemical Outcomes and Regioselectivity in Substitution Reactions

The stereochemistry and regioselectivity of a reaction are critical in defining its outcome.

Stereochemistry : The SN2 mechanism is characterized by an inversion of stereochemistry at the reaction center. youtube.com In this compound, the target carbon is prochiral. While the molecule itself is achiral, the backside attack by the nucleophile follows a defined trajectory, leading to a specific stereochemical arrangement in the product if a chiral center were to be formed. For example, if a chiral nucleophile were used, diastereomeric products could be formed.

Regioselectivity : The substitution reaction is highly regioselective. The nucleophile will selectively attack the carbon of the bromomethyl group. This is because the C-Br bond is the most electrophilic site in the molecule, and bromide is an excellent leaving group compared to the components of the oxane ring. Under nucleophilic substitution conditions, attack on the carbons of the stable six-membered ether ring is not competitive.

Ring-Opening Transformations of the Oxane Core

While the bromomethyl group is the primary site of reactivity, the oxane ring can also undergo cleavage under specific, more forceful conditions.

Nucleophile-Induced Ring-Opening Reactions

Unlike strained three-membered rings such as epoxides, the six-membered oxane (tetrahydropyran) ring is relatively stable and not susceptible to ring-opening by nucleophiles under neutral or basic conditions. libretexts.org The ether linkages are generally inert, and the ring strain is minimal. A typical SN2 reaction with a strong nucleophile will occur exclusively at the bromomethyl group rather than inducing ring cleavage. An intramolecular SN2 reaction leading to a bicyclic product could theoretically occur if the initial substitution product contains a suitably positioned internal nucleophile, but this requires specific substrate design and conditions.

Mechanistic Studies of Acid-Catalyzed Ring-Cleavage

The oxane ring can be cleaved under strong acidic conditions, a reaction characteristic of ethers. youtube.com The mechanism involves the following steps:

Protonation of the Ether Oxygen : The reaction is initiated by the protonation of the ring's oxygen atom by a strong acid (e.g., HBr, HI). khanacademy.org This converts the neutral ether into a protonated oxonium ion, making it a good leaving group.

Nucleophilic Attack : A nucleophile, typically the conjugate base of the acid used (e.g., Br⁻), attacks one of the electrophilic carbons adjacent to the oxonium ion (C2 or C6). libretexts.orgyoutube.com

Regioselectivity of Cleavage : The two carbons adjacent to the oxygen are both secondary. However, the C2 position is adjacent to a sterically demanding quaternary carbon (C3). Therefore, nucleophilic attack is expected to occur preferentially at the less sterically hindered C6 position in an SN2-like manner. youtube.com

Product Formation : The attack leads to the opening of the ring, resulting in the formation of a halo-alcohol. For this compound, reaction with HBr would be expected to yield 5-bromo-3-(bromomethyl)-3-methylpentan-1-ol.

This acid-catalyzed pathway provides a method for transforming the cyclic ether into a functionalized acyclic structure.

Radical-Mediated Ring-Opening Processes of Cyclic Ethers

The tetrahydropyran (B127337) (oxane) ring is generally considered stable; however, under radical conditions, ring-opening can be initiated. This process typically involves the formation of a radical at a position α to the ether oxygen, which can subsequently undergo β-scission to cleave a carbon-carbon or carbon-oxygen bond. While direct radical-mediated ring-opening of unsubstituted or simply alkyl-substituted tetrahydropyrans is not a common process due to the stability of the ring, the presence of specific activating groups or reaction conditions can facilitate this transformation. For instance, theoretical studies and experimental observations on related cyclic ethers suggest that the stability of the resulting ring-opened radical is a crucial factor. In the context of this compound, radical-mediated ring-opening would likely require harsh conditions or specific reagents capable of generating a sufficiently unstable radical intermediate to overcome the inherent stability of the six-membered ring.

Radical Chemistry Involving Bromomethyl-Substituted Oxanes

The bromomethyl group in this compound is the primary site for initiating radical chemistry. The carbon-bromine bond is relatively weak and can be cleaved homolytically to generate a primary alkyl radical. This radical can then participate in a variety of subsequent reactions.

Hydrogen Atom Transfer (HAT) Reactions at the Alpha-Carbon of the Ether

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred from a donor to an acceptor radical species. In the context of radicals derived from this compound, intramolecular HAT is a plausible pathway. Once the initial 3-methyl-3-(tetrahydropyranyl)methyl radical is formed, it could potentially abstract a hydrogen atom from one of the α-carbons (C2 or C6) of the oxane ring. This would result in the formation of a more stable α-oxy carbon-centered radical. Such 1,5-HAT processes are well-documented in various systems and are often favored due to the formation of a stable six-membered transition state. The propensity for this reaction to occur would depend on the relative bond dissociation energies of the C-H bonds at the α-positions versus other competing reaction pathways available to the initial primary radical. Studies on similar tetrahydropyridine systems have shown that C-H bonds alpha to both a nitrogen atom and a double bond are exceptionally weak, making them susceptible to HAT. researchgate.net While the oxane ring lacks the double bond, the principle of α-heteroatom C-H bond weakening still applies.

Single-Electron Transfer (SET) Mechanisms in Bromomethyl Reactivity

Single-Electron Transfer (SET) represents another important mechanistic pathway for the activation of the bromomethyl group. In a SET process, an electron is transferred from a donor species to the substrate, in this case, this compound. This can lead to the formation of a radical anion, which can then fragment to release a bromide ion and generate the 3-methyl-3-(tetrahydropyranyl)methyl radical. This method of radical generation is particularly useful as it can often be achieved under milder conditions than thermal homolysis, for example, through the use of photocatalysts or electrochemical methods. The feasibility of a SET mechanism is dependent on the reduction potential of the substrate and the oxidizing or reducing power of the reaction components. Cathodic SET has been successfully employed to activate aryl halides for cross-coupling reactions, proceeding through a radical chain mechanism initiated by the formation of a radical anion.

Radical Cyclization and Functionalization within Oxane Systems

The radical generated from this compound can be a versatile intermediate for the construction of more complex molecular architectures through radical cyclization and functionalization reactions. For an intramolecular cyclization to occur, an unsaturated moiety, such as an alkene or alkyne, would need to be present elsewhere in the molecule, tethered to the oxane ring. The radical could then add to this unsaturated bond, forming a new ring. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being kinetically favored. In the absence of an internal trap, the radical can participate in intermolecular reactions, adding to external alkenes or other radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. These reactions provide a powerful tool for the elaboration of the oxane scaffold. wikipedia.org

Organometallic Reactions Utilizing this compound

The carbon-bromine bond in this compound is also susceptible to reactions with organometallic reagents, providing pathways for the formation of new carbon-carbon bonds.

Reactivity with Grignard and Organolithium Reagents

The reactivity of this compound with organometallic reagents, such as Grignard and organolithium reagents, is primarily characterized by nucleophilic substitution at the bromomethyl group. These strong nucleophiles readily displace the bromide ion to form a new carbon-carbon bond, providing a versatile method for the introduction of various alkyl and aryl substituents at the C3 position of the oxane ring.

Grignard reagents (RMgX) are well-established for their ability to form C-C bonds by reacting with alkyl halides. chemguide.co.ukwikipedia.org In the case of this compound, the reaction proceeds via an SN2 mechanism, where the carbanionic R-group of the Grignard reagent attacks the electrophilic carbon atom attached to the bromine. The general scheme for this reaction involves the treatment of the bromoalkyloxane with the Grignard reagent in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. chemguide.co.ukmnstate.edu

Organolithium reagents (RLi), being more reactive than their Grignard counterparts, also participate in similar nucleophilic substitution reactions. nih.govlibretexts.org The increased reactivity of organolithium reagents can lead to higher yields and shorter reaction times but may also require more stringent reaction conditions, such as lower temperatures, to prevent side reactions. nih.gov The fundamental reaction involves the attack of the highly polarized C-Li bond on the carbon-bromine bond, leading to the formation of the desired substituted oxane and lithium bromide. libretexts.org

The table below summarizes the expected products from the reaction of this compound with various Grignard and organolithium reagents, based on established reactivity patterns of these organometallic compounds.

| Reagent | Product |

| Methylmagnesium bromide | 3-Ethyl-3-methyloxane |

| Phenylmagnesium bromide | 3-Benzyl-3-methyloxane |

| n-Butyllithium | 3-Pentyl-3-methyloxane |

| Phenyllithium | 3-Benzyl-3-methyloxane |

It is crucial to conduct these reactions under anhydrous conditions, as both Grignard and organolithium reagents are strong bases and will readily react with water or other protic solvents, leading to the quenching of the reagent and the formation of the corresponding alkane. chemguide.co.uklibretexts.org

Metal-Assisted Halogen Exchange and Functionalization

Beyond the direct substitution with Grignard and organolithium reagents, the bromine atom in this compound can be replaced with other functional groups through metal-assisted halogen exchange and cross-coupling reactions. These methods significantly broaden the synthetic utility of this oxane derivative, allowing for the introduction of a wider range of functionalities.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com For instance, the Kumada-Corriu coupling, which utilizes a nickel or palladium catalyst, can be employed to couple this compound with Grignard reagents, particularly aryl and vinyl Grignards. wikipedia.org This catalytic approach can offer advantages over the direct reaction, such as milder reaction conditions and tolerance of a broader range of functional groups. wikipedia.org

Similarly, Hiyama cross-coupling, which involves the reaction of an organic halide with an organosilicon compound in the presence of a palladium catalyst, can be a viable method for the functionalization of this compound. nih.gov This reaction is known for its relatively low toxicity and the stability of the organosilicon reagents. nih.gov

The table below illustrates the potential products from various metal-catalyzed cross-coupling reactions with this compound.

| Coupling Reaction | Reagents | Catalyst | Product |

| Kumada-Corriu | Phenylmagnesium bromide | NiCl₂(dppp) | 3-Benzyl-3-methyloxane |

| Hiyama | Phenyltrimethoxysilane | Pd(OAc)₂ | 3-Benzyl-3-methyloxane |

| Negishi | Dimethylzinc | Pd(PPh₃)₄ | 3-Ethyl-3-methyloxane |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Base | 3-Benzyl-3-methyloxane |

These metal-catalyzed reactions typically proceed through a catalytic cycle involving oxidative addition of the alkyl bromide to the metal center, followed by transmetalation with the organometallic reagent and reductive elimination to yield the final product and regenerate the catalyst. nih.govnih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

C-H Functionalization Strategies on Oxane Skeletons

While the functionalization of this compound can be readily achieved through reactions at the bromomethyl group, the direct functionalization of the C-H bonds on the oxane skeleton represents a more atom-economical and efficient approach to introduce molecular complexity. Recent advances in catalysis have enabled the selective activation and functionalization of otherwise inert C-H bonds in cyclic ether systems.

Regioselective C-H Activation in Cyclic Ether Systems

The regioselective functionalization of C-H bonds in saturated heterocyclic systems like oxane is a significant challenge due to the presence of multiple, chemically similar C-H bonds. However, the development of transition metal catalysis has provided powerful methods to achieve high levels of regioselectivity. nih.gov These reactions often rely on the use of directing groups to position the catalyst in proximity to a specific C-H bond, or they exploit the inherent electronic and steric differences within the molecule. chalmers.se

In the context of a 3-methyloxane skeleton, the C-H bonds at the C2 and C6 positions, adjacent to the ring oxygen, are generally more activated towards radical abstraction or oxidative addition due to the stabilizing effect of the adjacent oxygen atom. The C-H bonds at the C4 and C5 positions are less reactive, while the methyl group at C3 presents another potential site for functionalization.

Palladium-catalyzed C-H activation has been extensively studied for the arylation of C(sp³)-H bonds. nih.gov For example, the use of a directing group, such as a picolinamide, attached to a substituent on the oxane ring could direct a palladium catalyst to a specific C-H bond for subsequent functionalization. While direct examples on the this compound system are not prevalent, studies on related heterocyclic systems demonstrate the feasibility of such approaches. nih.govsemanticscholar.org

The table below outlines the potential sites for regioselective C-H functionalization on the 3-methyloxane skeleton and the typical types of reactions employed.

| Position | Reactivity | Potential Functionalization |

| C2/C6 | Activated by adjacent oxygen | Arylation, Alkylation, Amination |

| C4/C5 | Less activated | Requires strong directing groups or specific catalysts |

| C3-Methyl | Aliphatic C-H | Can be targeted under specific conditions |

The development of catalysts and methodologies that can selectively functionalize any desired position on the oxane ring without the need for pre-installed directing groups remains an active area of research. chalmers.se

Photocatalytic C-H Functionalization of Oxanes

Visible-light photocatalysis has emerged as a mild and powerful strategy for the functionalization of C-H bonds. nih.govresearchgate.netnih.gov This approach utilizes a photocatalyst that, upon absorption of light, can initiate a single-electron transfer (SET) process or a hydrogen atom transfer (HAT) process to generate a radical intermediate from the substrate. researchgate.netbeilstein-journals.org This radical can then engage in a variety of bond-forming reactions.

For oxane systems, photocatalytic C-H functionalization often proceeds via a HAT mechanism, where a photogenerated radical abstracts a hydrogen atom from the oxane ring. rsc.org The resulting carbon-centered radical can then be trapped by a suitable coupling partner. The regioselectivity of this process is often governed by the stability of the resulting radical, with the C-H bonds adjacent to the ring oxygen (C2 and C6) being the most susceptible to abstraction due to the formation of a resonance-stabilized radical. rsc.org

For example, a Minisci-type reaction, where an alkyl radical adds to a protonated heteroaromatic compound, can be achieved using a photocatalytic approach. In the case of 3-methyloxane, a radical generated at the C2 or C6 position could be used to functionalize electron-deficient heterocycles.

The table below provides examples of potential photocatalytic C-H functionalization reactions on a 3-methyloxane skeleton.

| Reaction Type | Reagents | Photocatalyst | Expected Product |

| Minisci-type Reaction | Protonated Quinoline | Eosin Y | 2-(3-Methyl-oxan-2-yl)quinoline |

| Alkylation | Bromoacetonitrile | Ru(bpy)₃Cl₂ | (3-Methyl-oxan-2-yl)acetonitrile |

| Arylation | Diazonium salt | Ir(ppy)₃ | 2-Aryl-3-methyloxane |

The mild reaction conditions and high functional group tolerance of photocatalysis make it an attractive method for the late-stage functionalization of complex molecules containing the oxane motif. nih.gov The ongoing development of new photocatalysts and reaction protocols is expected to further expand the scope and utility of this powerful synthetic strategy. beilstein-journals.org

Advanced Research Applications of 3 Bromomethyl 3 Methyloxane As a Key Synthetic Intermediate

Contributions to the Synthesis of Complex Natural Products and Analogues (focus on synthetic strategy)

The oxetane (B1205548) ring is a key structural motif in a variety of biologically active natural products, including the renowned anti-cancer agent paclitaxel (B517696) (Taxol), merrilactone A, and oxetin. eurjchem.comresearchgate.net The inclusion of this strained heterocyclic system often imparts unique conformational constraints and metabolic stability to molecules, making it an attractive feature in drug design. beilstein-journals.orgnih.govacs.org While direct applications of 3-(bromomethyl)-3-methyloxane in the total synthesis of complex natural products are not extensively documented, its role as a strategic precursor for designing novel molecular architectures and optically active building blocks is of significant interest.

The synthesis of natural products often requires enantiomerically pure starting materials to control the stereochemistry of the final target. This compound serves as a prochiral precursor that can be transformed into a range of optically active building blocks. Synthetic strategies can involve enantioselective ring-opening reactions or modifications of the bromomethyl handle, allowing for the installation of chiral centers. These chiral intermediates, containing the rigid oxetane core, can then be incorporated into larger molecular frameworks, guiding the stereochemical outcome of subsequent reactions in a total synthesis campaign. The oxetane unit can serve as a stereocontrolling element, influencing the conformation of the molecule and directing reactions at remote sites.

The true value of this compound in this context lies in its utility for creating novel analogues of bioactive molecules. researchgate.net The compound functions as a bifunctional intermediate: the bromomethyl group is a potent electrophile for nucleophilic substitution (SN2) reactions, while the oxetane ring can undergo ring-opening under acidic or nucleophilic conditions. beilstein-journals.org This dual reactivity allows for a divergent synthetic approach.

For instance, the bromomethyl group can be displaced by a variety of nucleophiles (e.g., azides, thiols, amines, carbanions) to append new functionalities or link the oxetane core to other complex fragments. Subsequently, the intact oxetane ring can be carried through several synthetic steps before being opened at a later stage to reveal a 1,3-diol derivative, providing another point for diversification. This strategy is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity. By using this compound, chemists can design and synthesize novel molecular scaffolds that incorporate the desirable properties of the oxetane ring, such as improved metabolic stability and aqueous solubility. acs.orgmagtech.com.cn

Role in the Development of Functionalized Polyethers and Specialty Materials (focus on synthetic methodology)

One of the most significant applications of this compound is as a monomer precursor for the synthesis of functionalized polyethers and specialty polymers. The strain energy of the oxetane ring (approx. 25.5 kcal/mol) provides the thermodynamic driving force for ring-opening polymerization. beilstein-journals.org

This compound (BrMMO) can undergo cationic ring-opening polymerization (CROP) to produce poly(3-bromomethyl-3-methyloxetane) (pBrMMO). researchgate.net This polymer serves as a versatile intermediate, as the pendant bromomethyl groups act as reactive sites for post-polymerization modification.

A prominent example of this methodology is the synthesis of the energetic polymer poly(3-azidomethyl-3-methyloxetane) (PAMMO), a key component in plastic-bonded explosives and solid rocket propellants. researchgate.netscilit.comresearchgate.net The synthetic route involves two main steps:

Cationic Ring-Opening Polymerization: BrMMO is polymerized using a suitable initiator system, such as a polyol and a Lewis acid catalyst (e.g., boron trifluoride complex), to yield pBrMMO. researchgate.net

Post-Polymerization Azidation: The resulting pBrMMO is treated with an azide (B81097) source, like sodium azide, often using a phase-transfer catalyst to facilitate the nucleophilic substitution of the bromide with the azide group. This converts the relatively inert polymer into the high-energy PAMMO. researchgate.net

This two-step approach is often favored over the direct polymerization of the corresponding azide-containing monomer (3-azidomethyl-3-methyloxetane), which can be hazardous. scilit.comresearchgate.net

| Step | Reactant | Reaction Type | Key Reagents | Product | Significance |

|---|---|---|---|---|---|

| 1 | 3-(Bromomethyl)-3-methyloxetane (B152769) (BrMMO) | Cationic Ring-Opening Polymerization (CROP) | Lewis Acid (e.g., BF₃·Et₂O), Initiator (e.g., 1,4-butanediol) | Poly(3-bromomethyl-3-methyloxetane) (pBrMMO) | Creates a stable, modifiable polyether backbone. |

| 2 | pBrMMO | Nucleophilic Substitution (Azidation) | Sodium Azide (NaN₃), Phase-Transfer Catalyst | Poly(3-azidomethyl-3-methyloxetane) (PAMMO) | Introduces energetic azide functional groups. |

Beyond direct polymerization, 3-(bromomethyl)-3-methyloxetane is a precursor for a wide array of other functional oxetane monomers. The bromine atom is an excellent leaving group, allowing for its displacement to introduce various functionalities via SN2 reactions. This creates a library of 3,3-asymmetrically substituted oxetane monomers that can then be polymerized. For example, reaction with sodium azide yields 3-azidomethyl-3-methyloxetane (AMMO), an important energetic monomer in its own right. researchgate.net The ability to pre-functionalize the monomer before polymerization allows for the creation of polymers with precisely defined structures and properties, avoiding potential side reactions that might occur during post-polymerization modification.

Exploration in Reaction Methodology Development and Mechanistic Probing

The polymerization of oxetanes, including this compound, is a subject of mechanistic studies aimed at controlling polymer properties such as molecular weight and dispersity. The cationic ring-opening polymerization (CROP) of oxetanes generally proceeds via an "active chain end" (ACE) mechanism. acs.org

The key steps in the proposed mechanism are:

Initiation: A protonic acid or Lewis acid initiator reacts with the oxygen atom of the oxetane monomer to form a cyclic tertiary oxonium ion.

Propagation: A neutral monomer molecule attacks the α-carbon of the active oxonium ion in an SN2 fashion. This opens the strained ring and regenerates the oxonium ion at the new chain end. The rate-determining step is often the ring-opening of this stable tertiary oxonium ion intermediate. radtech.org

Chain Transfer: Transfer reactions, where the active center is transferred to another polymer chain, monomer, or solvent, can also occur, potentially leading to the formation of cyclic oligomers or branched structures. acs.orgcapes.gov.br

Research in this area focuses on developing controlled or "living" polymerization conditions. By carefully selecting the initiator, solvent, and temperature, chain transfer and termination reactions can be minimized. acs.org For instance, studies on the polymerization of the parent oxetane have shown that using certain solvents can suppress undesirable side reactions, leading to polymers with predictable molecular weights and narrow molecular weight distributions. acs.org While specific kinetic data for this compound is sparse, these general mechanistic principles guide the synthesis of its polymers, enabling researchers to tailor reaction conditions to achieve desired material properties.

Utilization for Probing New Reaction Mechanisms

There is currently a lack of specific research literature detailing the use of this compound as a tool for probing novel reaction mechanisms. The structure of the molecule, featuring a neopentyl-like bromide, would be expected to exhibit specific reactivity patterns, such as a propensity for SN2 reactions with hindered transition states or potential for rearrangement under certain conditions.

Investigation into its reactions with various nucleophiles could, in principle, provide insights into:

Steric Effects in Nucleophilic Substitution: The steric hindrance around the electrophilic carbon could be used to study the limits of SN2 reactions and the onset of competing elimination or rearrangement pathways.

Neighboring Group Participation: The ether oxygen's potential to participate in the displacement of the bromide ion could be investigated to understand anchimeric assistance in six-membered ring systems.

However, at present, there are no dedicated studies in the accessible literature that utilize this compound for these specific mechanistic explorations.

Expanding the Scope and Selectivity of Existing Organic Reactions

The application of this compound to expand the scope and selectivity of existing organic reactions is an area with potential for future research, though currently underexplored. Its utility as a building block could foreseeably be applied to introduce the 3-methyl-oxane moiety into a variety of molecular scaffolds, potentially impacting the biological activity or material properties of the resulting compounds.

Table 1: Potential, but Undocumented, Applications in Expanding Reaction Scope

| Reaction Type | Potential Application of this compound | Expected Outcome |

| Williamson Ether Synthesis | As the electrophile with various alkoxides. | Synthesis of a library of 3-alkoxymethyl-3-methyloxanes. |

| Grignard Reagent Formation | Formation of the corresponding Grignard reagent. | A nucleophilic building block for addition to carbonyls and other electrophiles. |

| Suzuki and other Cross-Coupling Reactions | Conversion to an organoboron or other organometallic species for cross-coupling. | Synthesis of 3-aryl- or 3-vinyl-3-methyloxanes. |

| Malonic Ester Synthesis | As an alkylating agent for diethyl malonate and other active methylene (B1212753) compounds. | Introduction of the 3-methyl-oxane-methyl group for further functionalization. |

Computational and Theoretical Investigations on 3 Bromomethyl 3 Methyloxane and Its Transformations

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. fiveable.me It has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost, making it well-suited for studying reaction mechanisms. fiveable.meacs.org For 3-(Bromomethyl)-3-methyloxane, DFT calculations can illuminate the pathways of its various transformations.

A key application of DFT in studying the reactions of this compound is the identification and characterization of transition states and intermediates. coe.edu For instance, in a nucleophilic substitution reaction where the bromide is displaced, DFT can model the geometry of the transition state, providing details on bond breaking and bond formation. By calculating the vibrational frequencies, a transition state can be confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate. coe.edu

Similarly, for reactions involving the oxane ring, such as ring-opening polymerization, DFT can elucidate the structures of key intermediates. This detailed structural information is crucial for understanding the step-by-step mechanism of the reaction.

DFT calculations provide a quantitative assessment of the energetics of a reaction, including the calculation of activation energies (kinetic barriers) and reaction enthalpies. rsc.org By mapping the potential energy surface, a reaction coordinate diagram can be constructed, offering a visual representation of the energy changes throughout the reaction. coe.edu This analysis is vital for predicting the feasibility and rate of a given transformation of this compound. For example, comparing the energy barriers for competing reaction pathways allows for the prediction of the major product.

Table 1: Hypothetical DFT-Calculated Energetic Data for a Reaction of this compound

| Parameter | Pathway A | Pathway B |

| Activation Energy (kcal/mol) | 20.5 | 25.1 |

| Reaction Enthalpy (kcal/mol) | -15.3 | -10.8 |

| Interactive Data: You can sort this table by clicking on the column headers. |

This table presents hypothetical data to illustrate the type of information obtained from DFT calculations.

DFT has proven to be a valuable tool in predicting the regioselectivity and stereoselectivity of organic reactions. rsc.orgunimi.itresearchgate.netippi.ac.ir For reactions of this compound that can yield multiple isomers, DFT can be used to calculate the energies of the transition states leading to each product. rsc.org According to transition state theory, the pathway with the lower activation energy will be kinetically favored, thus allowing for the prediction of the major regioisomer or stereoisomer. rsc.org Factors such as steric hindrance and electronic effects, which govern selectivity, can be effectively modeled and analyzed using DFT. rsc.org

Molecular Dynamics and Conformational Analysis of Oxane Rings

The six-membered oxane ring in this compound is not static but exists in a dynamic equilibrium of different conformations. researchgate.net Molecular dynamics (MD) simulations and other conformational analysis techniques provide insight into the shape and flexibility of this heterocyclic ring. nih.gov

Saturated six-membered heterocyclic rings, like the oxane in the title compound, typically adopt non-planar conformations such as the chair, boat, and twist-boat forms to relieve ring strain. researchgate.net The chair conformation is generally the most stable for cyclohexane (B81311) and its derivatives. msu.edulibretexts.org Through computational methods, the relative energies of these different conformations for this compound can be calculated to determine the most stable arrangement. MD simulations can further model the dynamic interconversion between these conformations, providing information on the flexibility of the oxane ring and the energy barriers for ring flipping. nih.govnih.gov

The substituents on the oxane ring, namely the bromomethyl and methyl groups at the 3-position, have a significant influence on its conformational preferences. mdpi.comlibretexts.org In a chair conformation, substituents can occupy either axial or equatorial positions. msu.edulibretexts.org Generally, bulky substituents prefer the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions. msu.edulibretexts.org Computational energy calculations can quantify the energy difference between conformers with the substituents in axial versus equatorial positions, allowing for a prediction of the dominant conformation.

Table 2: Hypothetical Conformational Energy Analysis of this compound

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| Chair 1 | Bromomethyl (equatorial), Methyl (axial) | 0.0 |

| Chair 2 | Bromomethyl (axial), Methyl (equatorial) | 1.5 |

| Twist-Boat | - | 5.8 |

| Interactive Data: You can sort this table by clicking on the column headers. |

This table presents hypothetical data to illustrate the type of information obtained from conformational analysis.

In Silico Prediction of Novel Reactivity Modes and Synthetic Opportunities

Computational methods, particularly density functional theory (DFT), are powerful in predicting the reactivity of molecules like this compound. The inherent ring strain of the oxetane (B1205548) moiety, estimated to be around 25.5 kcal/mol, makes it susceptible to ring-opening reactions. beilstein-journals.orgnih.gov For 3,3-disubstituted oxetanes, such as the title compound, the steric hindrance around the quaternary carbon can influence the regioselectivity of these reactions. nih.gov

In silico studies can model various reaction pathways, providing activation energies and transition state geometries that are crucial for predicting the feasibility of a given transformation. For this compound, several novel reactivity modes can be predicted:

Lewis Acid-Catalyzed Ring Opening: Computational models can simulate the interaction of Lewis acids with the oxygen atom of the oxetane ring. This interaction is expected to polarize the C-O bonds, facilitating nucleophilic attack. The calculations can predict which C-O bond is more likely to cleave and the preferred site of nucleophilic attack. For instance, attack at the less sterically hindered methylene (B1212753) carbon of the oxetane ring would be computationally modeled to determine the energetic barrier.

Nucleophilic Substitution at the Bromomethyl Group: The bromine atom is a good leaving group, making the bromomethyl moiety susceptible to SN2 reactions. Theoretical calculations can predict the reaction rates with various nucleophiles and assess the potential for competing elimination reactions. The influence of the oxetane ring on the reactivity of the C-Br bond can also be investigated computationally.

Radical-Mediated Transformations: Computational studies can explore the homolytic cleavage of the C-Br bond to generate a primary radical. The stability of this radical and its subsequent reactions, such as cyclization or intermolecular addition, can be modeled. Such in silico investigations can uncover novel synthetic pathways that are not immediately obvious from experimental observations alone.

Intramolecular Rearrangements: The proximity of the bromomethyl group to the strained oxetane ring suggests the possibility of intramolecular rearrangements under certain conditions. Computational modeling can be employed to explore potential rearrangement pathways, such as the formation of larger ring systems, and to calculate the thermodynamic and kinetic viability of these transformations.

These computational predictions can guide experimentalists in exploring new synthetic routes starting from this compound, potentially leading to the discovery of novel compounds and reaction methodologies.

| Predicted Reactivity Mode | Potential Reagents | Predicted Products | Computational Method |

| Lewis Acid-Catalyzed Ring Opening | AlCl₃, BF₃·OEt₂ with Nu⁻ (e.g., CN⁻, N₃⁻) | 3-substituted 3-methyl-1,3-propanediol derivatives | DFT (Transition State Search) |

| Nucleophilic Substitution | NaCN, NaN₃, R₂NH | 3-(Cyanomethyl)-3-methyloxetane, 3-(Azidomethyl)-3-methyloxetane, 3-(Aminomethyl)-3-methyloxetane derivatives | DFT (Reaction Energy Profile) |

| Radical-Mediated Cyclization | Bu₃SnH, AIBN | Spirocyclic compounds | DFT (Radical Stability Calculations) |

| Intramolecular Rearrangement | Heat or specific catalysts | Tetrahydrofuran or other heterocyclic derivatives | DFT (Potential Energy Surface Scan) |

Computational Validation and Interpretation of Spectroscopic Data

Computational chemistry provides a powerful means to validate and interpret experimental spectroscopic data. For this compound, DFT calculations can be used to predict its vibrational (IR) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy:

The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can compute the harmonic vibrational frequencies of this compound. researchgate.netnih.gov These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, can be compared with the experimental IR spectrum. nih.gov This comparison allows for the confident assignment of experimentally observed absorption bands to specific molecular vibrations. For instance, the characteristic stretching frequencies of the C-O-C bonds in the oxetane ring and the C-Br bond can be precisely identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. masjaps.com By optimizing the geometry of this compound at a high level of theory, its ¹H and ¹³C NMR spectra can be predicted. These theoretical chemical shifts can then be correlated with the experimental data, aiding in the unambiguous assignment of each proton and carbon signal in the molecule. This is particularly useful for complex molecules where spectral overlap can make assignments challenging. Discrepancies between calculated and experimental shifts can also provide insights into conformational dynamics or solvent effects that are not captured in the gas-phase calculations.

The table below presents a hypothetical comparison of experimental and computationally predicted spectroscopic data for this compound, illustrating how computational validation is performed.

| Spectroscopic Data | Experimental Value (Hypothetical) | Computationally Predicted Value | Assignment |

| IR Frequency (cm⁻¹) | 985 | 990 (scaled) | Oxetane ring breathing mode |

| 650 | 655 (scaled) | C-Br stretch | |

| ¹H NMR (ppm) | 4.50 (d) | 4.55 | -CH₂-O- (oxetane) |

| 3.60 (s) | 3.65 | -CH₂-Br | |

| 1.40 (s) | 1.45 | -CH₃ | |

| ¹³C NMR (ppm) | 78.0 | 78.5 | -C(CH₃)(CH₂Br)- |

| 75.0 | 75.5 | -CH₂-O- | |

| 40.0 | 40.5 | -CH₂-Br | |

| 22.0 | 22.5 | -CH₃ |

Future Perspectives and Emerging Research Avenues for 3 Bromomethyl 3 Methyloxane

Development of More Sustainable and Atom-Economical Synthetic Pathways

Future synthetic strategies are expected to include:

Catalytic C-H Activation/Functionalization: Direct functionalization of C-H bonds in simpler, readily available precursors could provide a direct and atom-economical route to the oxane core, bypassing the need for pre-functionalized starting materials.

Domino and Cascade Reactions: Designing reaction sequences where multiple bonds are formed in a single operation (a "one-pot" process) can significantly improve efficiency. For instance, a cascade reaction could simultaneously form the oxane ring and install the required substituents, drastically reducing steps and solvent usage.

Use of Renewable Feedstocks: Research into converting biomass-derived molecules into key synthetic intermediates is a cornerstone of green chemistry. Future pathways to 3-(Bromomethyl)-3-methyloxane may begin from renewable sources, reducing the reliance on petrochemicals.

Atom-economical reactions, where all or most of the atoms from the reactants are incorporated into the desired product, are a key objective. organic-chemistry.orgnih.govnih.gov For example, developing catalytic cyclization reactions of acyclic precursors where water is the only byproduct would represent a significant improvement in sustainability over reactions that generate stoichiometric amounts of salt or organic waste. nih.gov

| Synthetic Strategy | Traditional Approach | Future Sustainable Approach | Key Advantages |

|---|---|---|---|

| Core Synthesis | Multi-step linear synthesis from pre-functionalized precursors. | One-pot cascade or domino reactions from simple feedstocks. rsc.org | Higher efficiency, reduced waste, lower cost. |

| Atom Economy | Often low, with stoichiometric byproducts. | High, aiming for 100% atom economy with minimal byproducts (e.g., water). organic-chemistry.orgnih.gov | Maximized resource utilization, greener process. |

| Catalysis | Use of stoichiometric reagents. | Employing recyclable homogeneous or heterogeneous catalysts. | Reduced waste, catalyst reusability. |

| Starting Materials | Petroleum-based. | Biomass-derived or renewable feedstocks. | Improved sustainability, reduced carbon footprint. |

Expanding the Scope of Stereoselective and Enantioselective Transformations

The 3-position of the this compound ring is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). As the biological activity of chiral molecules often resides in a single enantiomer, the ability to selectively synthesize one over the other is of paramount importance. While stereoselective methods for five-membered rings (tetrahydrofurans) and four-membered rings (oxetanes) are well-established, a significant future avenue is the development of robust methods for substituted oxanes. rsc.orgnih.gov

Emerging research directions are anticipated to focus on:

Asymmetric Catalysis: The design of new chiral catalysts (metal-based or organocatalysts) that can direct the formation of one enantiomer of this compound with high selectivity. This could involve asymmetric cyclization of a prochiral precursor.

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials from nature (such as carbohydrates or amino acids) to construct the chiral oxane ring.

Enantioselective Desymmetrization: Starting with a symmetric precursor and using a chiral catalyst to selectively transform one of two identical functional groups, thereby inducing asymmetry and leading to an enantiomerically enriched product.

Kinetic Resolution: Separating a mixture of both enantiomers (a racemate) by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer, allowing the other to be isolated in high purity.

Furthermore, the development of stereoselective transformations of this compound is a key area. This involves reactions at the bromomethyl group or the oxane ring that proceed with high control over the stereochemical outcome, enabling the synthesis of complex, stereochemically-defined molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. nih.govflinders.edu.aunih.gov Integrating the synthesis of this compound into flow chemistry platforms is a promising future perspective that could accelerate its development and application.

Key benefits and research avenues include:

Enhanced Safety and Control: Flow reactors use small volumes, which allows for better management of reaction temperature and pressure. This is particularly advantageous for potentially energetic or hazardous reactions.

Rapid Reaction Optimization: Automated flow platforms can systematically vary reaction parameters such as temperature, residence time, and reagent ratios, allowing for the rapid identification of optimal conditions with minimal material consumption. researchgate.net

Telescoped Synthesis: Multi-step syntheses can be "telescoped" by linking multiple flow reactors in sequence, where the product of one reaction is immediately used as the substrate for the next without intermediate purification. nih.gov This significantly improves efficiency and reduces waste.

Facilitating Hazardous Chemistry: Reactions involving unstable intermediates or hazardous reagents can be performed more safely in a flow system, where such species are generated and consumed in situ, minimizing their accumulation.

Automated synthesis platforms, which combine robotics with software control, can further streamline the discovery and production of derivatives of this compound. wikipedia.orgsynplechem.com These systems can perform high-throughput screening of reaction conditions or synthesize libraries of related compounds for biological evaluation, accelerating the pace of research and development. researchgate.netnih.gov

Exploration of Novel Reactivity Modes and Catalytic Cycles in Green Chemistry Contexts

Beyond improving its synthesis, future research will explore the novel reactivity of this compound as a versatile chemical intermediate within the framework of green chemistry. The combination of a reactive bromomethyl group and a stable oxane core presents opportunities for innovative chemical transformations.

Potential areas of exploration include:

Catalytic Ring-Opening Reactions: While the oxane ring is more stable than its smaller oxetane (B1205548) counterpart, developing selective catalytic systems to open the ring could provide access to valuable functionalized acyclic compounds. This contrasts with the known ring-opening reactivity of oxetanes to form other heterocycles like oxazolines. rsc.org

Ring-Opening Polymerization (ROP): The compound could serve as a monomer for ROP, leading to the creation of novel polyethers with tailored properties, such as biodegradability or specific thermal characteristics.

Development of Novel Catalytic Cycles: this compound could act as a scaffold or intermediate in the design of new catalytic cycles. For instance, its functional groups could be used to anchor a catalytic species or to direct a series of transformations in a complex molecule synthesis.

Application in Biocatalysis: Employing enzymes to perform selective transformations on the molecule, such as enantioselective substitution of the bromide or hydroxylation of the oxane ring, aligns with green chemistry principles by utilizing mild, aqueous conditions.

The development of Rh(I)-catalyzed cascade reactions for synthesizing seven-membered oxygen heterocycles (oxepanes) highlights the potential for discovering new metal-catalyzed pathways for cyclic ethers. nih.gov Similar innovative approaches could unlock new reactivity modes for six-membered oxanes like this compound, expanding its utility as a synthetic tool.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Bromomethyl)-3-methyloxane in laboratory settings?

- Methodology : The compound is typically synthesized via bromination of 3-methyloxetane derivatives. A two-step approach is often employed:

Hydroxymethylation : Introduction of a hydroxymethyl group to 3-methyloxetane using formaldehyde under acidic conditions.

Bromination : Substitution of the hydroxyl group with bromine using reagents like PBr₃ or HBr in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions.

Reaction progress is monitored by TLC or GC-MS. Yield optimization requires strict temperature control and stoichiometric excess of brominating agents .